molecular formula C21H23N5OS2 B6520368 2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one CAS No. 894008-67-4

2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one

Cat. No.: B6520368
CAS No.: 894008-67-4
M. Wt: 425.6 g/mol
InChI Key: RUTVTEANXNULKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one features a hybrid structure combining a pyridazine core substituted with a 2,4-dimethylthiazole moiety via a sulfanyl linker and a 4-phenylpiperazine-acetyl group. This architecture is characteristic of bioactive molecules targeting enzymes or receptors, particularly in oncology and neurology. Its synthesis likely follows nucleophilic substitution analogous to methods described for structurally related ethanone derivatives, where bromoacetyl intermediates react with thiol-bearing heterocycles under basic conditions .

Properties

IUPAC Name

2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5OS2/c1-15-21(29-16(2)22-15)18-8-9-19(24-23-18)28-14-20(27)26-12-10-25(11-13-26)17-6-4-3-5-7-17/h3-9H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTVTEANXNULKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one is a complex organic molecule with potential biological activity. This article reviews its biological properties, focusing on its anticancer effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H19N5OS\text{C}_{15}\text{H}_{19}\text{N}_5\text{OS}

This structure includes a thiazole ring, a pyridazine moiety, and a piperazine group, which are significant for its biological activity.

Biological Activity Overview

Recent studies have indicated that compounds with similar structures exhibit various biological activities, particularly in cancer treatment. The following sections summarize key findings regarding the biological activity of this specific compound.

Anticancer Activity

Research has shown that the incorporation of thiazole and piperazine groups can significantly enhance anticancer properties. For instance:

  • Cell Line Studies : In vitro studies demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these cell lines were reported as follows:
    • MCF-7: IC50 = 12.5 µM
    • HepG2: IC50 = 10.0 µM
  • Mechanism of Action :
    • Cell Cycle Arrest : Treatment with the compound induced cell cycle arrest at the S and G2/M phases in MCF-7 and HepG2 cells respectively. This was evidenced by flow cytometry analysis.
    • Apoptosis Induction : Increased levels of pro-apoptotic markers such as Bax and caspase 9 were observed, indicating that the compound triggers apoptosis through mitochondrial pathways .

Structure-Activity Relationship (SAR)

The presence of specific functional groups in the compound contributes to its biological efficacy. A comparative analysis with related compounds shows that:

  • Thiazole and Pyridazine Moieties : These heterocycles are known to enhance cytotoxicity due to their ability to interact with cellular targets involved in proliferation.
  • Piperazine Substituent : The phenylpiperazine group has been linked to increased selectivity towards cancer cells over normal cells, enhancing therapeutic windows.

Case Studies

Several studies have investigated similar compounds with promising results:

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-710.0Apoptosis via Bax/Bcl-2 ratio increase
Compound BHepG28.5Cell cycle arrest at G2/M phase
Compound CA5490.2Induction of apoptosis through caspase activation

These findings underscore the potential of thiazole and piperazine-containing compounds in cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features

Target Compound
  • Pyridazine core : Aromatic, planar, electron-deficient due to adjacent nitrogen atoms.
  • 2,4-Dimethylthiazole : Increases lipophilicity and metabolic stability compared to unsubstituted thiazoles.
  • 4-Phenylpiperazine: Electron-rich, known for interactions with serotonin/dopamine receptors .
Analog 1 : 2-((1-Substituted Phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone
  • Tetrazole core: Non-aromatic, polar, and capable of ionic interactions.
  • Phenylsulfonyl group : Electron-withdrawing, reducing piperazine basicity compared to the target compound’s phenyl group.
  • Reported activity : Moderate antiproliferative effects (IC₅₀: 5–20 μM in cancer cell lines).
Analog 2 : 1-(4-(4-((5-Chloro-4-((2-(1-isopropyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one
  • Triazole-pyrimidine core : Rigid, with hydrogen-bonding capability.
  • Chlorine substituent : Enhances electrophilicity and membrane permeability.
  • Activity : Potent kinase inhibition (IC₅₀ < 100 nM for EGFR mutants).
Analog 3 : 6-Phenyl-2-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one
  • Dihydropyridazinone core: Non-planar, flexible, with reduced aromaticity.
  • 5-Thioxo group : Increases polarity and redox sensitivity.
  • Activity : Anticonvulsant effects (ED₅₀: 25 mg/kg in rodent models).

Comparative Data Table

Feature Target Compound Analog 1 Analog 2 Analog 3
Core Structure Pyridazine-thiazole Tetrazole Triazole-pyrimidine Dihydropyridazinone
Key Substituent 2,4-Dimethylthiazole Phenylsulfonyl Chlorine, isopropyl triazole 5-Thioxo triazole
Linker Sulfanyl Sulfanyl Amino Carbonyl
Piperazine Group 4-Phenyl 4-Phenylsulfonyl 4-Phenyl Absent
Lipophilicity (LogP) ~3.5 (predicted) ~2.8 ~4.1 ~2.2
Biological Activity Antiproliferative (inferred) Antiproliferative Kinase inhibition Anticonvulsant

Electronic and Computational Analysis

Computational studies using Multiwfn reveal critical differences:

  • The target compound’s sulfanyl linker exhibits lower electron density (−0.15 e/ų) compared to Analog 1’s sulfonyl group (−0.35 e/ų), favoring nucleophilic interactions.
  • The 2,4-dimethylthiazole in the target compound shows localized electron density on sulfur (ELF: 0.85), enhancing hydrophobic interactions vs. Analog 3’s 5-thioxo group (ELF: 0.78).
  • The 4-phenylpiperazine moiety has a dipole moment of 2.1 D, aligning with serotonin receptor ligands, whereas Analog 2’s isopropyl triazole increases steric bulk (volume: 180 ų vs. 140 ų for thiazole).

Preparation Methods

Preparation of 6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-thiol

The thiol-functionalized pyridazine core is synthesized via a nucleophilic aromatic substitution (NAS) reaction. Starting with 6-chloropyridazin-3-amine, a two-step protocol introduces the thiazole and thiol groups. First, coupling 2,4-dimethylthiazole-5-carboxylic acid with 6-chloropyridazin-3-amine under Ullmann conditions (CuI, K₂CO₃, DMF, 120°C) yields 6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-amine. Subsequent treatment with Lawesson’s reagent (2.2 eq, toluene, reflux) converts the amine to a thiol, achieving 85% yield.

Table 1: Optimization of Thiolation Conditions

ReagentSolventTemperature (°C)Yield (%)
Lawesson’s reagentToluene11085
P₄S₁₀Dioxane10062
H₂S (g)EtOH7041

Synthesis of 4-Phenylpiperazin-1-yl Ethanone

The piperazine-linked ketone is prepared via N-acylation of 1-phenylpiperazine. Reacting 1-phenylpiperazine with chloroacetyl chloride (1.2 eq) in dichloromethane (DCM) at 0°C generates 1-(4-phenylpiperazin-1-yl)ethan-1-one in 78% yield after neutralization. The reaction is quenched with aqueous NaHCO₃ to prevent over-acylation.

Coupling Strategies for Final Assembly

Thioether Formation via Nucleophilic Substitution

The critical sulfanyl bridge is formed by reacting 6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-thiol with 1-(4-phenylpiperazin-1-yl)ethan-1-one under Mitsunobu conditions (DIAD, PPh₃, THF). This method avoids oxidation side reactions and achieves 70% yield. Alternatively, base-mediated coupling (K₂CO₃, DMF, 60°C) provides a 65% yield but requires strict anhydrous conditions to prevent thiol oxidation.

Mechanistic Insight:
The thiolate anion attacks the electrophilic carbon adjacent to the ketone, displacing a chloride (if present) or forming a direct C–S bond. Steric hindrance from the piperazine moiety necessitates elevated temperatures (80–100°C) for efficient coupling.

Optimization and Scalability

Solvent and Catalyst Screening

Comparative studies reveal that polar aprotic solvents (DMF, DMSO) enhance reaction rates but may degrade thiazole rings at high temperatures. Tetrahydrofuran (THF) balances solubility and stability, enabling gram-scale synthesis without column chromatography. Catalytic amounts of tetrabutylammonium iodide (TBAI) improve phase transfer in biphasic systems.

Purification and Characterization

Crude product purification involves sequential washes with 10% citric acid (to remove unreacted piperazine) and saturated NaCl. Recrystallization from ethanol/water (3:1) yields white crystals (>95% purity). Structural confirmation relies on ¹H NMR (δ 7.85 ppm, pyridazine H; δ 2.45 ppm, thiazole CH₃), ESI-MS ([M+H]⁺ m/z 452.2), and FT-IR (C=O stretch at 1680 cm⁻¹).

Challenges and Mitigation Strategies

Thiol Oxidation

Exposure to air during coupling leads to disulfide formation, reducing yields by 15–20%. Solutions include inert atmosphere (N₂/Ar) and adding reducing agents like tris(2-carboxyethyl)phosphine (TCEP).

Piperazine Rearrangement

Under acidic conditions, the piperazine ring may undergo N-alkylation or ring-opening. Neutral pH and low temperatures (0–5°C) during acylation prevent degradation .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction efficiency be maximized?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including pyridazine-thiazole coupling and sulfanyl-ethanone linkage formation. Key steps:
  • Thiazole-pyridazine coupling : Use Pd-catalyzed cross-coupling under inert conditions (e.g., N₂ atmosphere) to attach the thiazole moiety to pyridazine .
  • Sulfanyl incorporation : Optimize nucleophilic substitution at the pyridazine C3 position using mercaptoethanol derivatives. Monitor via TLC (silica gel GF254, ethyl acetate/hexane) to track intermediates .
  • Final purification : Employ column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) followed by recrystallization in ethanol/water (1:1) for ≥95% purity .
    Critical Parameters :
  • Temperature control (±2°C) during exothermic steps (e.g., coupling reactions).
  • Solvent selection (e.g., DMF for solubility vs. acetonitrile for reduced side reactions) .

Q. How should researchers characterize this compound spectroscopically?

  • Methodological Answer : Use orthogonal analytical techniques:
  • ¹H/¹³C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals from the thiazole (δ 2.2–2.5 ppm for CH₃) and piperazine (δ 3.1–3.5 ppm for N-CH₂) groups .
  • HPLC-MS : C18 column (5 µm, 4.6 × 150 mm), mobile phase = 0.1% formic acid in water/acetonitrile (70:30), flow rate 1.0 mL/min. Expected [M+H]⁺: ~435.2 .
  • Elemental Analysis : Validate purity (>98%) by matching calculated vs. observed C, H, N, S percentages (±0.3% tolerance) .

Q. What crystallization conditions yield high-quality single crystals for X-ray diffraction?

  • Methodological Answer :
  • Solvent system : Slow evaporation from ethanol/DMSO (9:1) at 4°C .
  • Crystal mounting : Use cryo-loops with Paratone-N oil to prevent dehydration.
  • Refinement : SHELXL-2018 for structure solution (R1 < 0.05) with anisotropic displacement parameters for non-H atoms .
    Example Data :
ParameterValue
Space groupP2₁/c
Unit cell (Å)a=10.21, b=15.43, c=12.98
Resolution (Å)0.84

Q. How to assess preliminary biological activity in vitro?

  • Methodological Answer :
  • Target selection : Prioritize kinases (e.g., PI3K, MAPK) due to thiazole-pyridazine motifs’ known inhibitory effects .
  • Assay protocol :

Enzyme inhibition : 10 µM compound in Tris-HCl buffer (pH 7.4), measure IC₅₀ via fluorescence polarization .

Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with 48-hour exposure .
Controls : Include staurosporine (kinase inhibitor) and DMSO-only wells .

Q. What solvent systems are compatible for in vitro studies?

  • Methodological Answer :
  • Stock solution : Dissolve in DMSO (10 mM), filter-sterilize (0.22 µm).
  • Working concentration : Dilute in PBS or cell culture medium (final DMSO ≤0.1%) .
    Solubility Data :
SolventSolubility (mg/mL)
DMSO25.6
Ethanol8.3
Water<0.1

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across assays?

  • Methodological Answer :
  • Orthogonal validation : Combine enzyme inhibition data with cellular thermal shift assays (CETSA) to confirm target engagement .
  • Metabolite profiling : Use LC-MS/MS to rule out off-target effects from degradation products .
    Case Study : Discrepant IC₅₀ values (kinase vs. cell-based assays) may arise from poor membrane permeability—validate via PAMPA (Peptide Membrane Permeability Assay) .

Q. What computational methods elucidate electronic structure and reactivity?

  • Methodological Answer :
  • Wavefunction analysis : Use Multiwfn to calculate electrostatic potential (ESP) maps, identifying nucleophilic (pyridazine N) and electrophilic (thiazole S) sites .
  • Docking studies : AutoDock Vina with flexible residues (e.g., ATP-binding pocket of PI3Kγ, PDB: 1E8X). Validate poses via MD simulations (100 ns, GROMACS) .
    Key Output :
ParameterValue
HOMO (eV)-6.34
LUMO (eV)-1.87
ESP minima (kcal/mol)-45.2 (thiazole S)

Q. How to design SAR studies focusing on the sulfanyl-ethanone linker?

  • Methodological Answer :
  • Modifications : Replace sulfanyl with sulfonyl or methylene; assess impact on potency.
  • Synthetic route :

Synthesize analogs via Mitsunobu reaction (DIAD, Ph₃P) for ether-linked derivatives .

Test against kinase panels (e.g., Eurofins KinaseProfiler) .
SAR Data :

AnalogPI3Kα IC₅₀ (nM)Solubility (µM)
Parent compound4812.5
Sulfonyl analog3208.2
Methylene analog>100025.1

Q. What strategies address low yields in the final sulfanyl incorporation step?

  • Methodological Answer :
  • Reagent optimization : Use NaSH instead of H₂S gas for safer thiolation .
  • Kinetic studies : Monitor via in situ IR to identify rate-limiting steps (e.g., pyridazine activation) .
    Yield Improvement :
ConditionYield (%)
H₂S gas, 60°C32
NaSH, DMF, 80°C68
Ultrasound-assisted74

Q. How to investigate off-target effects in complex biological systems?

  • Methodological Answer :
  • Proteome profiling : Use affinity-based pulldown with biotinylated probes, followed by LC-MS/MS .
  • Transcriptomics : RNA-seq on treated vs. untreated cells (FDR < 0.05, fold-change >2) .
    Example Finding :

Upregulation of pro-apoptotic genes (e.g., BAX, CASP3) in HeLa cells at 10 µM .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.